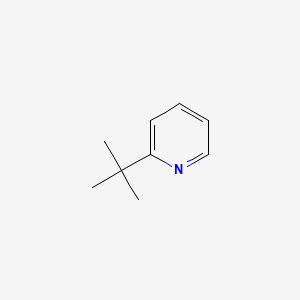

2-tert-Butylpyridine

Description

Historical Context of Pyridine (B92270) Derivatives in Chemical Science

Pyridine, a foundational heterocyclic aromatic compound, was first isolated from coal tar in 1849. numberanalytics.com Its unique six-membered ring structure, containing five carbon atoms and one nitrogen atom, gives it distinct electronic properties and reactivity, making it a cornerstone of organic chemistry. numberanalytics.comnumberanalytics.com The determination of pyridine's structure, derived from benzene (B151609) by replacing a C-H unit with a nitrogen atom, was a significant step forward in the understanding of heteroaromatic compounds. atamanchemicals.com

The synthesis of pyridine and its derivatives has a rich history, with early methods dating back to the 19th century. numberanalytics.com The first major synthesis of pyridine derivatives was described by Arthur Rudolf Hantzsch in 1881. atamanchemicals.comwikipedia.org Over the years, classical methods involving the condensation of aldehydes and ammonia (B1221849) have been refined, and new approaches, including transition metal-catalyzed reactions, have been developed. numberanalytics.com Pyridine derivatives are now integral to numerous industries, finding applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com

Significance of Steric Hindrance in Pyridine Chemistry: The tert-Butyl Group's Influence

The introduction of bulky substituents onto the pyridine ring dramatically alters its chemical behavior. The tert-butyl group, in particular, imparts significant steric hindrance, which obstructs the approach of reactants to the nitrogen atom's lone pair of electrons. wikipedia.orgcymitquimica.com This steric shielding is a key feature of 2-tert-butylpyridine and its analogues, such as 2,6-di-tert-butylpyridine (B51100).

This steric hindrance has a profound effect on the basicity and nucleophilicity of the pyridine derivative. While alkyl groups are generally electron-donating and would be expected to increase basicity, the steric bulk of the tert-butyl group can hinder the solvation of the protonated form (the pyridinium (B92312) ion), leading to a decrease in basicity in solution. cdnsciencepub.comstackexchange.com For example, the pKa of the conjugate acid of 2,6-di-tert-butylpyridine is significantly lower than that of pyridine itself. stackexchange.com

The most significant consequence of this steric hindrance is the creation of non-nucleophilic bases. These are compounds that are capable of abstracting a proton (acting as a Brønsted base) but are poor nucleophiles, meaning they are less likely to participate in other reactions, such as alkylation or complexation with metal ions. wikipedia.orgorgsyn.org This property is highly valuable in organic synthesis, where it is often desirable to remove a proton without initiating unwanted side reactions.

Overview of Research Directions for this compound and its Analogues

The unique properties of this compound and related sterically hindered pyridines have led to their application in a variety of research areas.

As Non-Nucleophilic Bases in Organic Synthesis: One of the primary applications of sterically hindered pyridines is as non-nucleophilic bases. They are particularly useful in reactions where a strong base is needed to deprotonate a substrate, but where a nucleophilic base would lead to undesired side reactions. For instance, 2,6-di-tert-butylpyridine is employed in the synthesis of vinyl triflates from ketones and aldehydes. sigmaaldrich.comthieme-connect.de It has also been used as a proton-trapping agent in polymerization reactions. sigmaaldrich.comsigmaaldrich.com

In Catalysis: Derivatives of this compound are explored in the design of ligands for asymmetric catalysis. The steric and electronic properties of the tert-butyl group can be fine-tuned to create specific catalytic environments. For example, bipyridine ligands bearing tert-butyl groups, such as 4,4′-di-tert-butyl-2,2′-bipyridine, have been used in various transition-metal-catalyzed reactions, including C-H borylation and cross-coupling reactions. nih.gov

In Materials Science: In the field of materials science, this compound has been investigated for its role in dye-sensitized solar cells. It can be added to the electrolyte to improve the performance of the cell by modifying the semiconductor surface. acs.org

Probing Reaction Mechanisms: The distinct reactivity of sterically hindered pyridines makes them useful tools for studying reaction mechanisms. By comparing the outcome of a reaction in the presence of a hindered base versus a non-hindered base, researchers can gain insights into whether a reaction proceeds through a mechanism involving proton abstraction or nucleophilic attack. For example, the use of 2,6-di-tert-butylpyridine as an additive can help to distinguish between Brønsted acid and Lewis acid catalysis. rsc.org

Table 1: Comparison of Basicity of Pyridine and its Derivatives

| Compound | pKa of Conjugate Acid | Notes |

|---|---|---|

| Pyridine | 5.25 atamanchemicals.com | Parent compound. |

| 2,6-Dimethylpyridine | 5.77 stackexchange.com | Increased basicity due to the inductive effect of methyl groups. |

| 2,6-Diisopropylpyridine | 5.34 stackexchange.com | Basicity is slightly higher than pyridine. |

| 2,6-Di-tert-butylpyridine | 3.58 (in 50% aqueous ethanol) stackexchange.com | Significantly weaker base than pyridine due to steric hindrance affecting solvation of the conjugate acid. |

Table 2: Applications of this compound and its Analogues in Research

| Compound/Derivative | Application Area | Specific Use |

|---|---|---|

| 2,6-Di-tert-butylpyridine | Organic Synthesis | Non-nucleophilic base in vinyl triflate synthesis. sigmaaldrich.comthieme-connect.de |

| 2,6-Di-tert-butylpyridine | Polymer Chemistry | Proton trapping agent in cationic polymerization. sigmaaldrich.comtandfonline.com |

| 4,4′-Di-tert-butyl-2,2′-bipyridine | Catalysis | Ligand in iridium-catalyzed C-H borylation and nickel-catalyzed cross-coupling reactions. nih.gov |

| This compound | Materials Science | Additive in electrolytes for dye-sensitized solar cells. acs.org |

| 2,6-Di-tert-butylpyridine | Mechanistic Studies | Differentiating between Brønsted and Lewis acid catalysis. rsc.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIMDJFBHNDZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208160 | |

| Record name | 2-(t-Butyl)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5944-41-2 | |

| Record name | 2-(t-Butyl)-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005944412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(t-Butyl)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 2 Tert Butylpyridine and Derivatives

Direct Alkylation and Functionalization Strategies

Directly introducing a tert-butyl group onto the pyridine (B92270) ring is a primary strategy for synthesizing the target compound and its substituted analogues. This approach often relies on powerful organometallic reagents to overcome the electron-deficient nature of the pyridine nucleus.

Alkylation of Pyridine with tert-Butyllithium (B1211817) and Related Reagents

The reaction of pyridine with organolithium reagents, particularly tert-butyllithium, serves as a direct method for introducing tert-butyl groups. This process, which resembles a Chichibabin-like reaction, involves the nucleophilic addition of the tert-butyl anion to the pyridine ring, primarily at the 2- and 6-positions. acs.org The initial addition forms a dihydropyridine (B1217469) intermediate, which is then rearomatized to yield the alkylated pyridine. thieme-connect.com This method allows for the direct installation of the bulky substituent without requiring pre-functionalization of the pyridine starting material.

Regioselective Alkylation and Mechanistic Insights

The regioselectivity of pyridine alkylation is a subject of detailed mechanistic study. The preferential C2-alkylation with certain reagents is not coincidental but is directed by the structure of the organometallic species in solution. Mechanistic studies have shown that the aggregation state of alkyllithium reagents dictates the site of attack. acs.org For instance, dimeric clusters of alkyllithiums are shown to favor C2-alkylation, whereas tetrameric clusters can lead to C4-alkylation. acs.org

In contrast, other methods have been developed to achieve selective C4-alkylation. A mechanochemical approach using activated magnesium(0) metal mediates the direct C4-H alkylation of pyridines with alkyl halides, offering excellent regioselectivity through a proposed radical-radical coupling pathway. organic-chemistry.org Furthermore, the use of triborane (B₃H₇) as a coordinating agent can also direct alkylation to the C4 position. The steric bulk of the B₃H₇ unit coordinated to the pyridine nitrogen is thought to decrease the reactivity at the C2 and C6 positions, thereby favoring functionalization at C4. rsc.orgrsc.org

Preparation of Di- and Tri-substituted tert-Butylpyridines

Synthesizing more complex, sterically hindered pyridines often requires sequential or one-pot additions of tert-butylating agents. The reaction of pyridine with an excess of tert-butyllithium can yield both 2,6-di-tert-butylpyridine (B51100) and 2,4,6-tri-tert-butylpyridine (B184576). acs.org However, these reactions can be inefficient, necessitating large excesses of the organolithium reagent. thieme-connect.com

A more controlled, stepwise approach involves sequential deprotonation and alkylation. For example, 4-tert-butylpyridine (B128874) can be synthesized and then subjected to a second lithiation and alkylation at the 2-position, followed by a third cycle at the 6-position to yield 2,4,6-tri-tert-butylpyridine. Transition metal-catalyzed methods have also been explored. A patented process describes the synthesis of di- and tri-coupled tert-butylpyridines by refluxing tert-butylpyridine with catalysts like palladium or nickel on carbon. google.com

Table 1: Selected Direct Alkylation Methods for tert-Butylpyridines

| Target Compound | Reagents/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| 2-tert-Butylpyridine | tert-Butyllithium | Direct nucleophilic addition | |

| 2,6-Di-tert-butylpyridine | Excess tert-Butyllithium | One-pot synthesis from pyridine | acs.org |

| 2,4,6-Tri-tert-butylpyridine | Stepwise n-BuLi, tert-butyl chloride | Controlled, sequential alkylation |

Multi-step Cyclization Procedures for Hindered Pyridines

An alternative to direct alkylation is the construction of the pyridine ring from acyclic precursors already containing the bulky tert-butyl groups. This is particularly useful for synthesizing highly substituted and sterically hindered pyridines. A prominent method involves the synthesis and subsequent ammonolysis of pyrylium (B1242799) salts. thieme-connect.com

For instance, the synthesis of 2,6-di-tert-butyl-4-methylpyridine (B104953) can be achieved by first preparing the 2,6-di-tert-butyl-4-methylpyrylium salt. orgsyn.org This precursor is formed by reacting pivaloyl chloride with triflic anhydride, followed by a cyclization reaction with isobutylene. The resulting pyrylium triflate is then treated with an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297), to replace the oxygen heteroatom with nitrogen, forming the final pyridine ring. orgsyn.orgresearchgate.net This multi-step approach, while more complex, can provide good yields of highly hindered pyridines that are difficult to access through direct alkylation. thieme-connect.com

Synthesis of Functionalized this compound Analogues

The synthesis of this compound derivatives bearing additional functional groups is of significant interest, particularly for applications in medicinal chemistry.

Synthesis of Amino-tert-Butylpyridine Fragments for Drug Discovery

A robust and novel synthesis for 2-amino-5-tert-butylpyridine has been developed specifically for its use as a fragment in drug discovery programs. nih.govsigmaaldrich.com This compound is considered to have improved physicochemical properties for drug-like molecules compared to analogues like 4-tert-butylaniline. nih.gov The synthesis also provides access to intermediates that are more highly oxidized precursors to the tert-butyl group. The availability of these fragments is valuable for creating libraries of potential pharmaceutical compounds and for studying their metabolic pathways, as the oxidized intermediates can serve as putative metabolites. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₉H₁₃N | Main subject of the article |

| tert-Butyllithium | C₄H₉Li | Reagent for alkylation |

| Pyridine | C₅H₅N | Starting material |

| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | Synthesized derivative |

| 2,4,6-Tri-tert-butylpyridine | C₁₇H₂₉N | Synthesized derivative |

| 4-tert-Butylpyridine | C₉H₁₃N | Intermediate in synthesis |

| Magnesium | Mg | Mediator for C4-alkylation |

| Triborane | B₃H₇ | Reagent for regioselective alkylation |

| 2,6-Di-tert-butyl-4-methylpyridine | C₁₄H₂₃N | Hindered pyridine example |

| Pivaloyl chloride | C₅H₉ClO | Precursor for pyrylium salt |

| Triflic anhydride | C₂F₆O₅S₂ | Reagent for pyrylium salt synthesis |

| Isobutylene | C₄H₈ | Reagent for pyrylium salt synthesis |

| Ammonium acetate | C₂H₇NO₂ | Nitrogen source in cyclization |

| Ammonium hydroxide | H₅NO | Nitrogen source in cyclization |

| 2-Amino-5-tert-butylpyridine | C₉H₁₄N₂ | Fragment for drug discovery |

Preparation of Halogenated tert-Butylpyridines (e.g., 2-Bromo-4-(tert-butyl)pyridine)

The introduction of a halogen atom to a tert-butylpyridine ring is a key transformation for creating versatile synthetic intermediates. cymitquimica.com Methods vary depending on the target isomer and the specific halogen required.

One common strategy is the direct halogenation of a suitable precursor. For instance, 2-Bromo-4-(tert-butyl)pyridine (B1338834) can be synthesized through the direct bromination of 4-(tert-butyl)pyridine. This reaction typically employs brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) and may be facilitated by a catalyst.

A more controlled approach involves directed ortho-metalation followed by quenching with a halogen source. A documented example is the synthesis of 4-tert-butyl-2-chloropyridine from 4-tert-butylpyridine. google.com This process utilizes a strong base, such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), in the presence of an additive like N,N-dimethylethanolamine, to achieve selective deprotonation at the 2-position. google.com The resulting lithiated intermediate is then treated with a chlorinating agent to yield the final product. google.com A patent describes a specific instance of this reaction achieving a 60% yield. google.com

Table 1: Synthesis of 4-tert-butyl-2-chloropyridine google.com

| Parameter | Details |

| Starting Material | 4-tert-butylpyridine |

| Reagents | n-Butyllithium (n-BuLi), N,N-dimethylethanolamine |

| Chlorinating Agent | 1,1,2-Trichlorotrifluoroethane (B165192) |

| Solvent | n-Hexane |

| Reaction Conditions | Initial reaction at -20°C to -30°C, followed by cooling to -70°C before adding the chlorinating agent. |

| Yield | 60.0% |

Synthesis of Pyridinium (B92312) Salts from this compound

The nitrogen atom in this compound can be alkylated or protonated to form pyridinium salts, which serve as important intermediates in organic synthesis. The steric hindrance provided by the tert-butyl group influences the reactivity of the nitrogen atom. acs.org

The formation of pyridinium salts can be achieved by reacting this compound with alkylating agents. For example, reactions with methyl iodide or methyl fluorosulfonate under high pressure can produce the corresponding N-methylpyridinium salts. Generally, quaternary pyridinium salts are synthesized by treating pyridines with alkyl halides, often by refluxing in a solvent like ethanol. researchgate.net The use of sterically hindered bases like 2,6-di-tert-butyl-4-methylpyridine in certain reactions results in the formation of a protonated pyridinium salt, which can be recovered after the reaction is complete. orgsyn.org The stability of these salts can be notable; the dihaloiodate(I) salts of the highly hindered 2,4,6-tri-tert-butylpyridine are stable, whereas salts of less hindered bases can decompose. researchgate.net

Table 2: General Methods for Pyridinium Salt Formation

| Pyridine Derivative | Reagent(s) | Product Type | Conditions | Reference |

| This compound | Methyl iodide, Methyl fluorosulfonate | N-Methylpyridinium salt | High pressure | |

| Halopyridines | Alkyl halides | N-Alkylpyridinium salt | Reflux in ethanol | researchgate.net |

| 2,6-di-tert-butyl-4-methylpyridine | Proton source (from reaction) | Protonated Pyridinium salt | In-situ during use as a base | orgsyn.org |

Isotopically Labeled this compound Derivatives for Mechanistic Studies

Isotopically labeled compounds are invaluable for mechanistic studies in chemistry and biochemistry. google.com Derivatives of this compound can be labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govresearchgate.net

A specific method for preparing ¹⁵N-labeled pyridine derivatives involves the reaction of a pyrylium salt with a ¹⁵N-labeled ammonia source. nih.govresearchgate.net For example, 2,6-di-tert-butylpyridine-¹⁵N has been synthesized from 2,6-di-tert-butylpyrylium perchlorate (B79767) and ¹⁵N-ammonium chloride. nih.govresearchgate.net The reaction is performed in a sodium acetate-acetic acid buffer and achieves a high conversion rate of 95%. nih.govresearchgate.net These ¹⁵N-labeled compounds are particularly useful for studying acid-base interactions on solid acid catalysts via ¹⁵N nuclear magnetic resonance (NMR). nih.gov

Deuterated analogs, such as 2-Bromo-4-(tert-butyl-d9)-pyridine, can be prepared using deuterated tert-butyl precursors. Such labeled compounds are instrumental in tracking metabolic pathways in drug metabolism studies using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Table 3: Synthesis of 2,6-di-tert-butylpyridine-¹⁵N nih.govresearchgate.net

| Parameter | Details |

| Starting Material | 2,6-di-tert-butylpyrylium perchlorate |

| Labeling Reagent | ¹⁵N-Ammonium chloride (¹⁵NH₄Cl) |

| Reaction Medium | Sodium acetate-acetic acid buffer |

| Conversion | 95% |

| Application | Studies of acid-base interactions by ¹⁵N NMR |

Polymer-bound this compound Synthesis

Immobilizing reagents on a solid support, such as a polymer, facilitates product purification and reagent recycling. Polymer-bound versions of sterically hindered pyridines have been developed for use as non-nucleophilic bases in organic synthesis. orgsyn.orgfishersci.at

A common example is polymer-bound 2,6-di-tert-butylpyridine. sigmaaldrich.com This material is often synthesized by incorporating 2,6-di-tert-butyl-4-methylpyridine into a polymer structure via its 4-methyl group. orgsyn.org The resulting resin is typically a poly(2,6-di-tert-butyl-4-vinylpyridine) cross-linked with divinylbenzene. sigmaaldrich.com This solid-phase scavenger has found application in the synthesis of vinyl triflates. orgsyn.orgfishersci.at Dendrimers have also been used as the polymeric support for 2,6-di-tert-butylpyridine. thieme-connect.com

Table 4: Properties of a Commercial Polymer-bound 2,6-Di-tert-butylpyridine sigmaaldrich.com

| Property | Description |

| Synonym | Poly(2,6-di-tert-butyl-4-vinylpyridine) |

| Form | Solid |

| Cross-linking | 1% cross-linked with divinylbenzene |

| Loading | ~1.8 mmol/g |

| Particle Size | 200-400 mesh |

Reactivity and Reaction Mechanisms of 2 Tert Butylpyridine

Basicity and Protonation Dynamics

Steric Effects on Proton Affinity and Basicity in Solution vs. Gas Phase

The basicity of 2-tert-butylpyridine presents a fascinating case study in the interplay between electronic and steric effects, particularly when comparing its behavior in the gas phase versus in solution. In the gas phase, where the molecule is isolated, the tert-butyl group at the 2-position enhances basicity through its electron-donating inductive effect. This increases the electron density on the nitrogen atom, making the lone pair more available for protonation. Consequently, this compound exhibits a high proton affinity in the gas phase. nist.govchemeo.com

However, this trend is dramatically reversed in aqueous solution. The bulky tert-butyl group sterically hinders the solvation of the protonated form, the 2-tert-butylpyridinium cation. researchgate.netcdnsciencepub.com This steric hindrance prevents solvent molecules, such as water, from effectively stabilizing the positive charge on the cation through hydrogen bonding and other solvation interactions. researchgate.netcdnsciencepub.com The result is a significant decrease in the basicity of this compound in solution compared to pyridine (B92270), despite the electronic contribution of the tert-butyl group. scribd.comstackexchange.com This phenomenon highlights the critical role of solvent interactions in determining the acid-base properties of sterically hindered molecules.

Studies on a series of tert-butyl-substituted pyridines have provided a comprehensive thermodynamic analysis of their protonation in both the gas phase and aqueous solution. These studies report Gibbs free energy, enthalpy, and entropy changes for the transfer of the neutral and protonated species from the gas phase to the aqueous phase. researchgate.net The anomalous aqueous basicity of 2,6-di-tert-butylpyridine (B51100), a related compound, is primarily attributed to entropy effects rather than enthalpy effects. While the enthalpy change for the transfer of the protonated species from the gas phase to the aqueous phase is normal, the corresponding entropy change is abnormal, suggesting restricted internal rotations in the aqueous solvation complex due to steric interactions. researchgate.net

Table 1: Proton Affinity and Gas Basicity of this compound

| Property | Value (kJ/mol) |

| Proton Affinity | 961.7 nist.govchemeo.com |

| Gas Basicity | 929.8 nist.govchemeo.com |

Solvent Effects on Protonation Thermodynamics and Solvation of 2-tert-Butylpyridinium Cations

The thermodynamics of protonation for this compound are profoundly influenced by the solvent environment. The steric hindrance imposed by the tert-butyl group significantly impedes the solvation of the corresponding pyridinium (B92312) cation. researchgate.netcdnsciencepub.com In aqueous solutions, this hindrance to hydration is a primary reason for the observed low basicity of sterically hindered pyridines. researchgate.netchemicalbook.com

In aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the effect of steric hindrance on solvation is also pronounced. For the related 2,6-di-tert-butylpyridine, its basicity in DMSO is unusually weak, in stark contrast to its high basicity in the gas phase. cdnsciencepub.comresearchgate.netcdnsciencepub.comgrafiati.com This is attributed to a significantly reduced hydrogen-bonding interaction between the large DMSO solvent molecule and the sterically hindered 2,6-di-tert-butylpyridinium cation. cdnsciencepub.comresearchgate.netcdnsciencepub.com The enthalpy of solution for the protonated cation in DMSO is abnormally low, suggesting that its solvation is nonspecific. cdnsciencepub.comresearchgate.net

The choice of solvent can lead to different dominating factors in the thermodynamics of protonation. For instance, in water, the anomalous basicity of 2,6-di-tert-butylpyridine is primarily an entropy-driven effect, whereas in DMSO, it is an enthalpy-driven effect. cdnsciencepub.com The solvation of the neutral this compound molecule also plays a role. While its solvation in DMSO is considered normal, its destabilization in water may arise from weaker hydrogen-bonding interactions at the nitrogen atom due to the steric bulk of the tert-butyl group. cdnsciencepub.com

The solvation of the 2-tert-butylpyridinium cation by a single water molecule has been studied in the gas phase. The enthalpy and entropy of this interaction provide insight into the initial solvation step without the complexities of the bulk solvent.

Table 2: Thermodynamics of Hydration for Protonated this compound (Gas Phase)

| Thermodynamic Quantity | Value |

| ΔrH° | 59.4 kJ/mol nist.gov |

| ΔrS° | 129 J/mol*K nist.gov |

Hydrogen Bonding Interactions and Steric Hindrance of the Nitrogen Atom

The tert-butyl group in the 2-position of the pyridine ring creates significant steric hindrance around the nitrogen atom, which profoundly affects its ability to participate in hydrogen bonding. researchgate.net This steric shielding prevents potential hydrogen bond donors from approaching the nitrogen's lone pair of electrons. rsc.org Consequently, in many chemical environments, this compound is considered a non-hydrogen-bonding base. researchgate.net

This inability to form strong hydrogen bonds is a key factor in its reduced basicity in protic solvents. researchgate.net While the nitrogen atom in pyridine readily forms hydrogen bonds with water, the bulky tert-butyl group in this compound obstructs this interaction. oup.com However, it is suggested that in pure water, a significant fraction of this compound may still be hydrogen-bonded to a water molecule at the pyridine nitrogen. researchgate.net

The steric hindrance also extends to the protonated form, the 2-tert-butylpyridinium cation. The N-H group of the cation can act as a hydrogen bond donor. In aqueous solution, the 2,6-di-tert-butylpyridinium cation is hydrogen-bonded to a water molecule via the N-H bond. researchgate.net However, the bulky tert-butyl groups can restrict the rotation of the attached water molecule, leading to unfavorable entropy effects. cdnsciencepub.com In the solid state, the steric hindrance can be so severe that it prevents the formation of hydrogen bonds between the protonated nitrogen and counter-ions. For example, in the crystal structure of 2,4,6-tri-tert-butylpyridinium dihaloiodate(I) salts, there are no noticeable cation-anion interactions due to the bulky organic moiety. frontiersin.org

Quantitative Studies of Proton Exchange Reactions

The steric hindrance in this compound and its derivatives significantly impacts the kinetics of proton exchange reactions. Proton transfer reactions involving sterically hindered pyridines are often slower than those with unhindered pyridines. researchgate.netnih.gov This is because the bulky substituents hinder the close approach of the proton donor and acceptor, which is necessary for efficient proton transfer. nih.govnih.gov

Studies on concerted proton-coupled electron transfer (PCET) reactions have shown that sterically hindered pyridines are outliers in Brønsted correlations, which relate the rate of a reaction to its equilibrium constant. nih.govnih.gov This deviation suggests that the steric hindrance introduces an additional kinetic barrier to the proton transfer component of the reaction.

The rates of proton transfer can also be influenced by the solvent. In some systems, proton exchange is fast on the NMR timescale but slow on the IR timescale over a wide temperature range. mdpi.com The kinetics of proton transfer from carbon acids to sterically hindered bases have also been investigated, revealing large negative entropies of activation, which indicate the importance of steric and ordering effects in the transition state. researchgate.net The steric hindrance can also affect the mechanism of PCET reactions, favoring stepwise electron transfer-proton transfer (ETPT) pathways over concerted electron-proton transfer (CEPT) pathways. rsc.org

Reactions with Electrophiles

Steric Hindrance Towards Alkylating Agents (e.g., Methyl Iodide, Methyl Fluorosulfonate)

The pronounced steric hindrance of the tert-butyl group at the 2-position of the pyridine ring significantly impedes the approach of electrophiles, particularly alkylating agents, to the nitrogen atom. This steric shielding makes this compound a much less reactive nucleophile compared to unhindered pyridines.

Reactions with common alkylating agents like methyl iodide are substantially slower for sterically hindered pyridines. For the related and even more hindered 2,6-di-tert-butylpyridine, its reaction with methyl iodide and methyl fluorosulfonate has been studied, often requiring high pressure to proceed at a reasonable rate. sigmaaldrich.com This highlights the kinetic barrier imposed by the bulky tert-butyl groups.

The steric hindrance can be so effective that it allows this compound and its derivatives to be used as non-nucleophilic bases in organic synthesis. These bases can trap protons generated in a reaction without competing in nucleophilic attack on electrophilic centers. For instance, 2,6-di-tert-butylpyridine has been used as a proton trapping agent in the living polymerization of isobutylene. chemicalbook.comsigmaaldrich.com This property is crucial in reactions where the presence of a nucleophilic base would lead to unwanted side products.

Reactivity Towards Vinyl Cations and Steric Hindrance Effects

The reactivity of this compound towards vinyl cations is significantly influenced by steric hindrance. The bulky tert-butyl group at the 2-position of the pyridine ring creates considerable steric shielding around the nitrogen atom. This steric bulk diminishes the nucleophilicity of the nitrogen, thereby reducing its reactivity towards electrophilic species like vinyl cations.

Studies comparing the reactivity of various substituted pyridines with 1,2,2-tris(p-methoxyphenyl)vinyl cations have provided quantitative insights into these steric effects. In these studies, 2,6-di-tert-butylpyridine (DTBP) exhibited the lowest reactivity. kpi.ua The presence of tert-butyl groups in the 2 and 6 positions results in a pronounced steric hindrance effect, which is more significant than that of methyl groups in the same positions. kpi.ua

The reactivity of pyridines towards these vinyl cations was measured by flash photolysis of 1,2,2-tris(p-methoxyphenyl)vinyl bromide in acetonitrile (B52724). kpi.ua The rate constants (k₂) for the reaction of different pyridines with the vinyl cations were determined.

Table 1: Reactivity of Various Pyridines Towards 1,2,2-tris(p-methoxyphenyl)vinyl Cations

| Pyridine Derivative | Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

|---|---|

| 4-tert-Butylpyridine (B128874) | 3.2 x 10⁷ |

| Pyridine | 2.8 x 10⁷ |

Data sourced from a study on the reactivity of pyridines towards vinyl cations. kpi.ua

The data clearly indicates that while the inductive effect of the tert-butyl group in 4-tert-butylpyridine slightly increases its reactivity compared to unsubstituted pyridine, the steric hindrance in 2,6-di-tert-butylpyridine drastically reduces its reactivity. kpi.ua This demonstrates the dominant role of steric hindrance in controlling the reactivity of 2-substituted pyridines towards bulky electrophiles like vinyl cations.

Role as a Non-nucleophilic Hindered Base in Organic Transformations

This compound, and more notably its di-substituted counterpart 2,6-di-tert-butylpyridine, are classified as non-nucleophilic hindered bases. vulcanchem.comwikipedia.org This characteristic arises from the significant steric bulk of the tert-butyl group(s) positioned adjacent to the nitrogen atom in the pyridine ring. vulcanchem.com This steric hindrance effectively shields the nitrogen's lone pair of electrons, making it a poor nucleophile while still allowing it to function as a base by abstracting protons. wikipedia.org This unique property makes it a valuable reagent in a variety of organic transformations where a base is required to neutralize acids or facilitate reactions without interfering through nucleophilic attack. vulcanchem.comorgsyn.org

Proton Scavenging in Polymerization Processes (e.g., Isobutylene Polymerization)

In the realm of polymer chemistry, 2,6-di-tert-butylpyridine (DTBP) serves as an effective proton scavenger, particularly in cationic polymerization processes such as the polymerization of isobutylene. chemicalbook.comottokemi.comfishersci.sechemicalbook.in Its primary role is to trap protons from adventitious protic initiators like water or hydrogen chloride. acs.org By scavenging these protons, DTBP prevents uncontrolled initiation, leading to better control over the polymerization process. acs.orgresearchgate.net

The steric hindrance of DTBP is crucial in this application. It allows the base to effectively neutralize protons without coordinating with the growing carbocationic chain ends, which would otherwise terminate or interfere with the polymerization. acs.org This selective proton scavenging helps in achieving living or controlled polymerization, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net The use of DTBP as a proton trap has been instrumental in investigating the kinetics and mechanisms of living cationic polymerization. chemicalbook.comchemicalbook.in

Applications in the Synthesis of Acid- or Base-Labile Compounds

The non-nucleophilic nature of hindered pyridines like 2,6-di-tert-butyl-4-methylpyridine (B104953) is particularly advantageous in the synthesis of compounds containing acid- or base-labile functional groups. orgsyn.org In reactions that generate acidic byproducts, these hindered bases can effectively neutralize the acid without causing the degradation of sensitive groups present in the starting materials or products.

For instance, in the methylation of carbohydrates, which often contain acid- or base-sensitive protecting groups, the use of 2,6-di-tert-butyl-4-methylpyridine in conjunction with a methylating agent like methyl trifluoromethanesulfonate (B1224126) leads to improved yields under mild conditions. orgsyn.org Similarly, this hindered base has been successfully employed in the synthesis of complex molecules like antigenic bacterial hexasaccharides, where the preservation of delicate structures is paramount. orgsyn.org

Facilitation of Friedel-Crafts Alkylation Under Basic Conditions

Hindered pyridines can facilitate Friedel-Crafts alkylation reactions of aromatic rings under basic conditions. orgsyn.org Traditional Friedel-Crafts reactions are catalyzed by strong Lewis acids, which can be incompatible with certain substrates or lead to undesired side reactions. The use of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine allows the reaction to proceed under milder, basic conditions. orgsyn.org This approach is particularly useful when the substrate or product is sensitive to acidic environments. In the total synthesis of certain natural products, 2,6-di-tert-butylpyridine has been used to accomplish Friedel-Crafts alkylation steps. rsc.orgnih.gov

Use in Vinyl Triflate Synthesis

2,6-Di-tert-butylpyridine and its derivatives are widely used in the synthesis of vinyl triflates from ketones. fishersci.sethieme-connect.de This transformation involves the reaction of a ketone with a triflating agent, such as triflic anhydride, in the presence of a base. The role of the hindered pyridine is to scavenge the proton from the enol or enolate intermediate, driving the reaction towards the formation of the vinyl triflate.

The non-nucleophilic character of the base is critical to the success of this reaction. It does not react with the highly reactive triflic anhydride, a side reaction that can occur with less hindered pyridines like 2,6-dimethylpyridine. orgsyn.org This prevents the consumption of the triflating agent and the formation of unwanted byproducts. The use of 2,6-di-tert-butylpyridine or its polymer-bound versions leads to substantially improved yields of vinyl triflates. orgsyn.orgfishersci.sefishersci.at These vinyl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions.

Impact on Lewis Acid-Catalyzed Reactions

This compound and its sterically bulkier analogue, 2,6-di-tert-butylpyridine, serve a critical role in mechanistic studies of Lewis acid-catalyzed reactions. Their function stems from a unique combination of properties: they are strong bases capable of sequestering protons (acting as proton scavengers) but are poor nucleophiles due to the steric hindrance imposed by the tert-butyl group(s). vulcanchem.comnih.gov This steric bulk prevents the nitrogen's lone pair of electrons from coordinating to large Lewis acidic metal centers. vulcanchem.comrsc.org

This characteristic allows chemists to distinguish between true Lewis acid catalysis and "hidden" Brønsted acid catalysis, where trace amounts of protons, often generated from reactions with residual water, are the actual catalytic species. google.comnih.gov If a reaction catalyzed by a Lewis acid proceeds without inhibition in the presence of this compound or 2,6-di-tert-butylpyridine, it provides strong evidence that the Lewis acid itself is the catalyst. Conversely, if the reaction is halted, it suggests that the reaction is dependent on Brønsted acid catalysis, which is nullified by the proton-scavenging action of the hindered pyridine. nih.gov

However, the use of these hindered bases must be carefully considered, as in some cases with highly reactive Lewis acids, such as certain silylium (B1239981) ions, the base can deprotonate the catalyst itself, thereby generating a Brønsted acid and complicating the mechanistic picture. google.com

| Catalyst System | Additive (Base) | Effect on Reaction | Inferred Mechanism | Reference |

| POM/Hf | Pyridine | Reaction halted | Lewis Acid (Pyridine binds to Hf) | vulcanchem.com |

| POM/Hf | 2,6-di-tert-butylpyridine | No influence | Lewis Acid (Hindered base cannot bind Hf) | vulcanchem.com |

| Various Lewis Acids | 2,6-di-tert-butylpyridine | Reaction did not proceed | Brønsted Acid (Protons are the true catalysts) | nih.gov |

| Ferrocene-stabilized silylium ion | 2,6-di-tert-butylpyridine | Decomposition, pyridinium ion formation | Complicated (Base deprotonates catalyst) | google.com |

Derivatization Reactions of this compound and its Substituted Analogues

The functionalization of the this compound ring is governed by the electronic and steric properties of the existing substituents. The electron-withdrawing nature of the pyridine nitrogen generally makes electrophilic aromatic substitution challenging. acs.org However, several strategies have been developed for its derivatization.

Directed ortho-Metalation (DoM): A common strategy for functionalizing the pyridine ring is through lithiation. Treatment of this compound with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the C6 position, creating a lithiated intermediate. vulcanchem.com This intermediate can then be trapped with various electrophiles. For instance, reaction with a chlorinating agent such as 1,1,2-trichlorotrifluoroethane (B165192) yields 2-tert-butyl-6-chloropyridine. vulcanchem.com However, the reaction with organolithium reagents can sometimes result in a mixture of the desired metalated product and a competing nucleophilic addition product to the C2 or C4 position. acs.orgrsc.org

Transition Metal-Catalyzed C–H Activation: Direct C–H activation provides an alternative route for functionalization. Yttrium complexes have been shown to catalyze the ortho-alkylation of this compound with ethylene, targeting the C6 position. beilstein-journals.org Kinetic isotope effect experiments in this system suggested that the C–H bond activation is the rate-limiting step. beilstein-journals.org Furthermore, specialized iron complexes have been shown to cleave the ortho C-H bond of this compound at room temperature, forming a bimetallic iron(II) hydride-bridged product. nih.gov

| Reaction Type | Reagents | Catalyst | Position of Functionalization | Product Example | Reference |

| Directed ortho-Metalation | 1. n-BuLi2. CCl₃CF₃ | None | C6 | 2-tert-butyl-6-chloropyridine | vulcanchem.com |

| C-H Alkylation | Ethylene | Yttrium complex | C6 | 2-tert-butyl-6-ethylpyridine | beilstein-journals.org |

| C-H Activation | LFe(C₆H₆) (L=diketiminate) | None | C6 | ortho-metallated di-iron hydride complex | nih.gov |

| Regiodivergent Alkylation | Alkyllithium clusters | None | C2 or C4 | C2- or C4-alkylated pyridines | acs.org |

The tert-butyl group of this compound is not merely a steric blocking group but can also participate in reactions, often directed by the pyridine nitrogen.

Pyridine-Directed sp³ C–H Functionalization: The nitrogen atom of the pyridine ring can act as a directing group to facilitate the functionalization of the typically unreactive sp³ C–H bonds of the tert-butyl group. nih.gov A notable example is the palladium-catalyzed aerobic olefination reaction. In this transformation, the palladium catalyst selectively activates a C–H bond of one of the methyl groups on the tert-butyl substituent, leading to the formation of an alkene. nih.gov This reaction provides a novel entry to complex nitrogen-containing heterocyclic scaffolds. nih.gov

Reactions of Precursors: The chemical precursor 2-pivaloylpyridine, which contains a ketone that can be reduced to form the tert-butyl group, also undergoes unique reactivity. Palladium(II) acetate (B1210297) can react with 2-pivaloylpyridine to induce cyclopalladation via activation of a C-H bond on one of the methyls of the pivaloyl group, forming a six-membered metallacycle. researchgate.net Additionally, 2-pivaloylpyridine has been used as a substrate in palladium-catalyzed arylation and alkenylation reactions that occur at the tert-butyl group. rutgers.edu In another transformation, the hydrazone of 2-pivaloylpyridine can be oxidized using nickel peroxide to synthesize 3-tert-butyl-triazolopyridine.

| Substrate | Reaction Type | Catalyst | Reagents | Key Transformation | Reference |

| This compound | sp³ C–H Olefination | Pd(OAc)₂ | Air (oxidant), electron-deficient alkenes | Olefination of a methyl group on the tert-butyl substituent | nih.gov |

| 2-Pivaloylpyridine | Cyclopalladation | Pd(OAc)₂ | Acetic acid | C-H activation of a pivaloyl methyl group to form a palladacycle | researchgate.net |

| 2-Pivaloylpyridine | Arylation/Alkenylation | Pd(OAc)₂ | Cu(OAc)₂, Ar-B(OH)₂ or Styrene | Functionalization at the tert-butyl group | rutgers.edu |

| 2-Pivaloylpyridine hydrazone | Oxidative Cyclization | Nickel Peroxide | - | Formation of 3-tert-butyl-triazolopyridine |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms and regioselectivity associated with this compound and its derivatives.

Mechanistic Elucidation: DFT calculations have been employed to investigate the pathways of various reactions. For instance, the mechanism for the regioselective C3-H thiolation of pyridines proceeding through Zincke imine intermediates was studied, with calculations indicating a radical addition-elimination pathway. nih.gov DFT has also been used to model the vulcanchem.comresearchgate.net-anionic rearrangement of 2-benzyloxypyridine derivatives, confirming that the reaction proceeds through a postulated oxirane-like transition state. researchgate.netdntb.gov.ua

Understanding Regioselectivity: One of the most significant contributions of computational modeling has been in explaining the origins of regioselectivity. Recent studies have shown that the alkylation of pyridines with alkyllithium reagents can be directed to either the C2 or C4 position. DFT calculations revealed that the aggregation state of the alkyllithium reagent is the controlling factor. acs.org Tetrameric clusters of methyllithium (B1224462) favor C4-alkylation, while dimeric clusters of sec-butyllithium (B1581126) prefer C2-alkylation due to the flexibility of the smaller aggregate, which allows for better electrostatic stabilization with the pyridine nitrogen. acs.org Similarly, DFT has been used to rationalize the regioselectivity of N-directed electrophilic aromatic borylation on pyridyl-functionalized polycyclic aromatic hydrocarbons, highlighting the role of borenium ion intermediates and Wheland-type transition states. rsc.org

| Reaction Studied | Computational Method | Key Finding | Reference |

| Regiodivergent Alkylation of Pyridine | DFT | Alkyllithium aggregation state (tetramer vs. dimer) controls C4 vs. C2 regioselectivity. | acs.org |

| C3-H Thiolation of Pyridine | DFT (M06-2X) | Reaction proceeds via a radical addition-elimination pathway through a Zincke imine intermediate. | nih.gov |

| vulcanchem.comresearchgate.net-Anionic Rearrangement | DFT | Confirmed the reaction proceeds via an oxirane-like transition state. | researchgate.netdntb.gov.ua |

| Lewis Acid-Promoted Dearomatization | DFT | Lewis acid complexation electronically activates the pyridine ring for nucleophilic attack. | mdpi.com |

| N-Directed Electrophilic Borylation | DFT | Elucidated the mechanism involving borenium ion intermediates and Wheland-type transition states. | rsc.org |

Coordination Chemistry and Ligand Applications of 2 Tert Butylpyridine

Steric and Electronic Effects in Metal Complexation

The coordination of 2-tert-butylpyridine to metal centers is significantly influenced by a combination of steric and electronic factors. The bulky tert-butyl group at the 2-position of the pyridine (B92270) ring introduces considerable steric hindrance, which can dictate the coordination geometry and the number of ligands that can bind to a metal center. This steric bulk can also shield the metal center, influencing its reactivity and stability.

In rhodium(I) and iridium(I) complexes with 6-tert-butylpyridine-2-thiolate, the presence of the tert-butyl group prevents nitrogen coordination, making the ligand behave more like a non-heterocyclic derivative. acs.orgcsic.es This demonstrates how steric hindrance can completely alter the expected coordination mode of a ligand. Similarly, the steric bulk of the tert-butyl group in 2-bromo-4-(tert-butyl)pyridine (B1338834) directs cross-coupling reactions to the brominated position and creates a unique coordination environment that can enhance the selectivity of metal-based catalysts.

This compound as a Ligand in Catalytic Systems

This compound and its derivatives have found significant utility as ligands in a variety of catalytic systems. Their unique steric and electronic properties allow for the fine-tuning of catalyst activity, selectivity, and stability.

Metal-Catalyzed Reactions Utilizing this compound as a Ligand

Derivatives of this compound are employed in several metal-catalyzed reactions. For example, 4,4'-di-tert-butyl-2,2'-bipyridine, a ligand derived from 4-tert-butylpyridine (B128874), is used in iridium-catalyzed C-H borylation, nickel-catalyzed cross-electrophile coupling reactions, and copper-mediated trifluoromethylation of aryl iodides. nih.gov Although not a direct use of this compound itself, the prevalence of the tert-butylpyridine motif highlights its importance in ligand design.

In palladium-catalyzed dehydrogenative synthesis, 4-(tert-butyl)pyridine can be dimerized to form 4,4'-di-tert-butyl-2,2'-bipyridine, a key ligand in transition-metal catalysis. researchgate.net Furthermore, this compound can act as a proton scavenger in the living polymerization of isobutylene, demonstrating its utility in controlling reaction rates. It has also been used in conjunction with ceric ammonium (B1175870) nitrate (B79036) for the α-enolation of aldehydes. ottokemi.com

A study on lithium dihydropyridine (B1217469) dehydrogenation catalysis highlighted the crucial role of this compound in storing and delivering lithium hydride on demand. nih.gov

Role in Lewis Acid/Brønsted Acid Catalysis Differentiation

The steric hindrance of this compound and its analogs, such as 2,6-di-tert-butylpyridine (B51100), makes them valuable tools for differentiating between Lewis acid and Brønsted acid catalytic pathways. Due to its bulk, 2,6-di-tert-butylpyridine is a poor ligand for many metal centers (Lewis acids) but remains an effective proton scavenger (Brønsted base). rsc.org

This property was utilized in a study of a hafnium-containing polyoxometalate catalyst. The addition of pyridine, which can coordinate to the hafnium center and also act as a proton scavenger, completely halted the reaction. In contrast, the addition of the highly hindered 2,6-di-tert-butylpyridine had no influence on the reaction, suggesting that the catalysis was proceeding through a Lewis acid mechanism. rsc.org This ability to selectively inhibit Brønsted acid-catalyzed pathways without significantly affecting Lewis acid catalysis is a key application of sterically hindered pyridines. rsc.orgmdpi.com

Furthermore, 2,6-di-tert-butylpyridine has been used as a probe molecule in infrared spectroscopy to characterize weak Brønsted acid sites on the surface of catalysts like Pt/Al2O3. rsc.orgacs.org Its size prevents it from interacting with certain acid sites, allowing for selective characterization of external surface acidity. acs.orgrsc.org

Influence on Reaction Rates and Stereoselectivity

The steric and electronic properties of this compound and its derivatives can significantly influence both the rate and stereoselectivity of catalytic reactions. In some cases, the steric bulk can slow down reaction rates by hindering substrate access to the catalytic center. For example, in dye-sensitized solar cells (DSSCs) employing copper redox mediators, the coordination of 4-tert-butylpyridine (TBP) to the copper(II) complex can slow down charge transfer kinetics. researchgate.netrsc.org

However, this steric hindrance can also be beneficial for stereoselectivity. By creating a more defined and constrained coordination environment around the metal center, these ligands can favor the formation of one stereoisomer over another. For instance, protonated 2,4,6-tri-tert-butylpyridine (B184576) salts have been used as bulky and strained catalysts for highly stereoselective glycosylation reactions. researchgate.netfrontiersin.org The steric bulk prevents non-selective reactions and directs the approach of the substrate.

Coordination with Specific Metal Centers (e.g., Copper(I)/(II) Complexes, Iron(III) Tetraphenylporphyrin)

The coordination of this compound and its isomers with specific metal centers has been the subject of detailed investigation, particularly with copper and iron complexes.

In the context of copper(I)/(II) redox couples used in dye-sensitized solar cells, the coordination of 4-tert-butylpyridine (TBP) has been extensively studied. acs.orgnih.govresearchgate.net It has been found that while the Cu(I) complex, [Cu(dmp)₂]⁺ (where dmp is 2,9-dimethyl-1,10-phenanthroline), is resistant to TBP coordination, the Cu(II) complex, [Cu(dmp)₂]²⁺, can form new TBP-coordinated compounds. acs.orgnih.govresearchgate.net This coordination has significant consequences for the performance of the solar cell. Similarly, in other copper bipyridine and phenanthroline complexes, TBP has been shown to coordinate to the Cu(II) species, often leading to changes in the coordination sphere and electrochemical properties. researchgate.netrsc.orgresearchgate.netresearchgate.net

The reactivity of sterically hindered pyridines, including 2,6-di-tert-butylpyridine, with iron(III) tetraphenylporphyrin (B126558) π-cation radicals has also been examined. ottokemi.comsigmaaldrich.comacs.orgacs.org These pyridines act as efficient proton scavengers, facilitating disproportionation reactions of the iron porphyrin complexes. acs.orgacs.org This leads to the formation of highly oxidized iron species. The steric hindrance of the pyridine ligand is crucial in these reactions, as it prevents direct coordination to the iron center and instead promotes the proton scavenging pathway. acs.orgacs.org

Impact on Electrochemical Activity and Mass Transfer in Redox Systems

The coordination of tert-butylpyridine derivatives to metal centers in redox systems can have a profound impact on their electrochemical activity and mass transfer properties. This is particularly evident in the copper-based redox shuttles used in dye-sensitized solar cells.

Studies with various pyridine derivatives have shown that the position of the substituent on the pyridine ring greatly affects the electrochemical properties of the copper redox couple. rsc.org For instance, due to steric hindrance, 2,6-bis-tert-butylpyridine has a smaller influence on the electrochemistry of the copper mediator compared to 4-tert-butylpyridine. researchgate.net This highlights the critical role of ligand design in tuning the electrochemical properties of redox systems for specific applications. The optimization of pyridine bases for copper-mediated solar cells involves a balance between basicity and coordination ability to control the charge transfer rate at the counter electrode and mass transport in the electrolyte. researchgate.net

Ligand Design Principles Utilizing the tert-Butyl Group

The tert-butyl group is a cornerstone in ligand design due to its distinct steric and electronic properties. When appended to a pyridine ring, particularly at the 2-position, it imparts characteristics that are highly desirable in coordination chemistry, catalysis, and materials science. The design principles are primarily centered on leveraging its significant steric bulk and its moderate electron-donating nature.

Steric Hindrance: The most significant attribute of the 2-tert-butyl group is the profound steric hindrance it creates around the nitrogen donor atom. This "steric shielding" has several important consequences:

Modulation of Basicity and Nucleophilicity: While alkyl groups are electron-donating and would be expected to increase the basicity of the pyridine nitrogen, the extreme steric bulk of a 2-tert-butyl group can hinder the approach of protons or Lewis acids. researchgate.net This effect can lead to unusual basicity trends. For instance, 2,6-di-tert-butylpyridine is a weaker base than pyridine because the bulky groups physically block access to the nitrogen's lone pair. stackexchange.com This property makes such compounds "non-nucleophilic bases," capable of abstracting protons without competing as nucleophiles in a reaction mixture.

Control of Coordination Number and Geometry: The steric demands of the 2-tert-butyl group can prevent the coordination of multiple ligands to a metal center, favoring the formation of complexes with lower coordination numbers. researchgate.net It can also stabilize specific geometries by preventing isomerization or decomposition pathways that require less-hindered transition states. Studies on the stability of adducts with Lewis acids like boranes show that coordination decreases significantly with increasing steric requirements of the 2-alkyl substituent, becoming nearly non-existent for this compound. researchgate.net

Enforcing Specific Conformations: In multidentate ligands, steric clashes involving a tert-butyl group can favor one ligand conformation over another. This can have a profound effect on the resulting complex's properties, including its spin state. In some systems, steric repulsion between a tert-butyl group and other parts of the ligand can disfavor the expanded coordination sphere of a high-spin state, thereby stabilizing the low-spin state. mdpi.com

Electronic Effects: The tert-butyl group is a weak electron-donating group through induction. This effect increases the electron density on the pyridine ring and the nitrogen atom. stackexchange.com In the absence of overwhelming steric effects (e.g., when placed at the 4-position), this enhances the pyridine's donor strength and basicity. This electronic tuning can influence the redox potential of the metal center in a complex and the ligand field strength, which is a critical parameter in determining spin state. mdpi.com

Modification of Physical Properties: Beyond electronic and steric tuning, the tert-butyl group is widely used to modify the physical properties of ligands and their metal complexes:

Enhanced Solubility: The large, lipophilic tert-butyl group significantly improves the solubility of ligands in nonpolar organic solvents. researchgate.net This is a crucial practical consideration, enabling reactions to be carried out in a wider range of media. For example, substituting terpyridine ligands with tert-butyl groups dramatically improves their solubility in common organic solvents compared to the unsubstituted parent ligand. researchgate.net

Improved Stability: The steric bulk can protect the metal center or reactive sites on the ligand from unwanted side reactions, leading to more stable and robust catalysts or materials.

These principles are applied in various contexts, from the synthesis of chiral ligands for asymmetric catalysis to the development of functional materials for applications like dye-sensitized solar cells, where 4-tert-butylpyridine is a common additive used to improve device performance. nih.govgoogle.com

The following table summarizes the impact of tert-butyl substitution on pyridine ligands based on these design principles.

| Ligand | Key Feature(s) | Application/Impact | Source(s) |

| This compound | High steric hindrance around N | Decreased adduct stability with Lewis acids; model for steric effects. | researchgate.net |

| 2,6-Di-tert-butylpyridine | Extreme steric hindrance; non-nucleophilic | Used as a sterically hindered base in organic synthesis. Weaker base than pyridine due to sterics. | stackexchange.comcymitquimica.com |

| 4-tert-Butylpyridine | Enhanced electron donation; moderate bulk | Increases solubility and performance of complexes; used in SCO polymers and dye-sensitized solar cells. | aip.orggoogle.com |

| 4,4''-Di-tert-butyl-2,2':6',2''-terpyridine | Greatly improved solubility in organic solvents | Enables use of terpyridine complexes in a wider range of solvents for catalysis and materials science. | researchgate.net |

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, purity, and functional groups of 2-tert-butylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the molecular structure and assessing the purity of this compound. Both ¹H and ¹³C NMR are routinely employed.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide definitive information about their chemical environment. For this compound, the spectrum typically shows distinct signals for the tert-butyl protons and the protons on the pyridine (B92270) ring. The large singlet for the nine equivalent protons of the tert-butyl group is a characteristic feature. The aromatic protons exhibit more complex splitting patterns due to spin-spin coupling, and their specific chemical shifts help to confirm the substitution pattern on the pyridine ring.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. nih.gov The spectrum of this compound will show distinct peaks for the quaternary and methyl carbons of the tert-butyl group, as well as for the individual carbons of the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the steric effects of the tert-butyl group.

Table 1: Representative NMR Data for Pyridine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

| This compound | ¹H | ~8.6 (H6), ~7.5 (H4), ~7.0 (H3, H5), ~1.3 (t-Bu) |

| This compound | ¹³C | ~168 (C2), ~149 (C6), ~136 (C4), ~122 (C3), ~118 (C5), ~38 (Cq), ~30 (CH₃) |

| 4-tert-Butylpyridine (B128874) | ¹H | ~8.5 (H2, H6), ~7.26 (H3, H5), ~1.3 (t-Bu) chemicalbook.com |

| 4-tert-Butylpyridine | ¹³C | ~159.8 (C4), ~149.7 (C2, C6), ~120.6 (C3, C5), ~34.5 (Cq), ~30.5 (CH₃) chemicalbook.com |

| 2,6-di-tert-Butylpyridine (B51100) | ¹H | ~7.5 (H4), ~7.1 (H3, H5), ~1.4 (t-Bu) chemicalbook.com |

| 2,6-di-tert-Butylpyridine | ¹³C | ~162 (C2, C6), ~136 (C4), ~118 (C3, C5), ~37 (Cq), ~30 (CH₃) spectrabase.com |

| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification and Acid Site Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum displays characteristic absorption bands corresponding to the vibrations of the pyridine ring and the tert-butyl group. nist.govnist.gov These include C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group, as well as C=C and C=N stretching vibrations within the pyridine ring. mdpi.com

Beyond simple identification, IR spectroscopy is instrumental in studying the interactions of this compound with other chemical species, particularly in the characterization of acid sites on solid catalysts. Due to its steric bulk, this compound and its more hindered analogs like 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine (B184576) are used as probe molecules to selectively titrate and characterize external Brønsted acid sites on materials like zeolites. acs.orgacs.orgrsc.org When this compound adsorbs onto a Brønsted acid site, it becomes protonated, leading to the formation of a pyridinium (B92312) ion. This protonation event gives rise to a new, distinct N-H stretching vibration in the IR spectrum, which can be quantified to determine the concentration of accessible acid sites. acs.orgresearchgate.net For instance, the diagnostic band for 2,6-di-tert-butylpyridine interacting with Brønsted acid sites appears around 1615 cm⁻¹. acs.org

Table 2: Key IR Absorption Bands for Characterizing this compound and its Interactions

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| C-H stretch (aromatic) | 3100-3000 | Confirms presence of pyridine ring |

| C-H stretch (aliphatic) | 3000-2850 | Confirms presence of tert-butyl group |

| C=N stretch | ~1590 | Characteristic of the pyridine ring mdpi.com |

| C=C stretch | ~1492 | Characteristic of the pyridine ring mdpi.com |

| N-H stretch (protonated) | ~3370 | Indicates interaction with Brønsted acid sites researchgate.net |

| Ring vibration (protonated) | ~1615-1617 | Diagnostic for pyridinium ion formation acs.orgrsc.org |

Mass Spectrometry (MS) for Empirical Composition and Novel Derivatives

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and empirical formula of this compound. In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 135.21 g/mol . nih.govnist.gov

The fragmentation pattern observed in the mass spectrum provides additional structural information. A common fragmentation pathway for this compound involves the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a prominent peak at m/z 120. nih.govmassbank.eu This fragmentation is a characteristic feature that helps to confirm the presence of the tert-butyl group. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. This is particularly useful when characterizing novel derivatives of this compound synthesized in research.

Table 3: Prominent Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Assignment |

| 135 | Moderate | Molecular ion [M]⁺ nih.gov |

| 120 | High | [M - CH₃]⁺ nih.gov |

| 106 | Moderate | Further fragmentation nih.gov |

| 92 | Low | Further fragmentation nih.gov |

| 79 | Low | Further fragmentation nih.gov |

| Source: Based on typical EI-MS data. nih.gov |

Dielectric Spectroscopy for Relaxation Dynamics in Mixtures

Dielectric spectroscopy is a specialized technique used to investigate the molecular dynamics of polar molecules like this compound in different environments. nih.govaip.org This method measures the dielectric properties of a material as a function of frequency. By studying mixtures of this compound with non-polar solvents, researchers can gain insights into the relaxation processes associated with molecular motion.

Studies on binary mixtures of this compound and tristyrene have shown that the relaxation dynamics change with concentration. nih.govaip.org These experiments have helped to distinguish between different types of molecular relaxation, such as the primary (α) structural relaxation and secondary (Johari-Goldstein) relaxations. nih.govcore.ac.uk The analysis of these relaxation processes provides a deeper understanding of the glass transition phenomenon and the influence of intermolecular interactions on molecular mobility. nih.govacs.org A slower relaxation process, attributed to the rotation of the tert-butylpyridine molecule requiring a larger free volume, has also been observed. nih.gov

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework to complement experimental findings and to predict the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Proton Affinities and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to calculate various properties of this compound, including its proton affinity. Proton affinity is a fundamental measure of a molecule's basicity in the gas phase. Calculated proton affinities for this compound are in good agreement with experimental values, validating the use of DFT for predicting the reactivity of related compounds. publish.csiro.aunist.gov For example, the calculated proton affinity for this compound is approximately 230.5 kcal/mol. publish.csiro.au

DFT is also extensively used to elucidate reaction mechanisms involving this compound and its derivatives. rsc.orgmdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of the most favorable reaction pathway and the identification of rate-determining steps. rsc.org Such mechanistic studies are crucial for understanding and optimizing chemical reactions, for instance, in catalysis where this compound might act as a ligand or a non-nucleophilic base. researchgate.net

Predicting Regioselectivity and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the course of chemical reactions. In this context, this compound and its derivatives serve as important substrates and reagents for studying how steric and electronic factors influence reaction pathways.

For instance, computational studies have been employed to understand the regiodivergent alkylation of pyridines. DFT calculations have revealed that the aggregation state of alkyllithium reagents plays a crucial role in determining whether alkylation occurs at the C2 or C4 position of the pyridine ring. acs.org These calculations show that tetrameric methyllithium (B1224462) favors C4-alkylation, while dimeric sec-butyllithium (B1581126) leads to C2-alkylation. acs.org The models, which are consistent with experimental observations, analyze the transition state complexes to elucidate the electrostatic interactions that govern the regioselectivity. acs.org

Furthermore, computational models have been developed to predict the influence of substitution and functionality on reaction outcomes in other transformations. researchgate.net For example, in the C-H activation of acetonitrile (B52724), computational studies suggest a mechanism where acetonitrile coordinates to a metal center, weakening the C-H bond for deprotonation by a base like 2,6-di-tert-butylpyridine. researchgate.net Similarly, DFT analysis has been used to understand the N-directed electrophilic C-H borylation of aromatics, where a bulky amine base like 2,6-di-tert-butylpyridine facilitates the final proton abstraction step, which is often the rate-determining step. rsc.org These computational insights are critical for designing selective synthetic methodologies.

Computational Fitting of Experimental Findings

Computational methods are not only used for prediction but also for the interpretation and fitting of experimental data. This synergy between computation and experimentation provides a more robust understanding of chemical phenomena.

A notable example is the use of computational fitting to determine an effective reaction time in an ion mobility spectrometer. nih.gov In a study involving a binary mixture of volatile organic compounds, including 2,6-di-tert-butylpyridine, a model was developed to predict ion abundances. nih.gov The model was validated by fitting it to laboratory measurements, which required determining an effective reaction time of approximately 10.5 ms (B15284909) due to complex flow patterns in the ion source. nih.gov This approach, where computational modeling helps to refine the interpretation of experimental results, is crucial for quantitative analysis in analytical chemistry.

Another area where computational fitting is applied is in the study of thermodynamic properties of binary mixtures. While not directly focused on this compound, the principles are broadly applicable. Models and their derived equations are often used to fit experimental data for properties like density, viscosity, and excess molar volumes. acs.org Although some fitting equations may not be based on a direct physical model of the system, their effectiveness in accurately representing experimental data is a key criterion for their use. acs.org

Accessibility Studies of Acid Sites in Zeolites Using 2,6-di-tert-Butylpyridine as a Probe

The bulky nature of 2,6-di-tert-butylpyridine (DTBP), a close analog of this compound, makes it an excellent probe molecule for characterizing the accessibility of acid sites in porous materials like zeolites. Its kinetic diameter prevents it from entering the micropores of many zeolites, allowing for the specific study of acid sites located on the external surfaces or at the pore mouths. capes.gov.brkaist.ac.krcuni.czresearchgate.net

Quantification of External Acidity in Hierarchical Zeolites

Hierarchical zeolites, which possess both micropores and larger mesopores, are of great interest in catalysis. Quantifying the distribution of acid sites between the internal and external surfaces is crucial for understanding their catalytic performance. The adsorption of DTBP, often monitored by Fourier-transform infrared (FTIR) spectroscopy, is a widely used method for this purpose. kaist.ac.krresearchgate.netnih.gov

The "Accessibility Factor" (AF) is a key metric derived from these studies. It is defined as the ratio of the number of acid sites detected by DTBP adsorption (external sites) to the total number of acid sites, which is typically quantified using a smaller probe molecule like pyridine that can access all sites. capes.gov.brkaist.ac.kr Research has shown that creating mesopores through techniques like desilication enhances the accessibility of protonic sites to bulky molecules. capes.gov.brkaist.ac.kr For example, in ZSM-5 zeolites, the fraction of Brønsted acid sites accessible to DTBP was found to be around 10% for conventional crystals, but this accessibility increases significantly in hierarchical structures. capes.gov.brtum.de

Systematic studies on hierarchical FAU zeolites have demonstrated that as the mesopore volume increases, the fraction of Brønsted acid sites accessible to DTBP also increases, from 29% to 67%. rsc.org This quantification is vital for correlating the catalyst structure with its activity in reactions involving large molecules. cuni.czrsc.org

Table 1: Accessibility of Brønsted Acid Sites in Various Zeolites as Determined by 2,6-di-tert-Butylpyridine (DTBP) Adsorption

| Zeolite Type | Synthesis/Modification | Total BAS (mmol/g) (Pyridine) | External BAS (µmol/g) (DTBP) | Accessibility Factor (%) | Reference |

| ZSM-5 | Conventional | - | - | ~3 | researchgate.net |

| ZSM-5 | Conventional | - | - | ~10 | tum.de |

| FAU (CBV720) | Commercial | - | - | 29 | rsc.org |

| FAU (NaOH/Si-0.25) | Surfactant-templated | - | - | 67 | rsc.org |

| TNU-9 | Hierarchical | - | - | - | capes.gov.brkaist.ac.kr |

| BEA | Hierarchical | - | - | - | capes.gov.brkaist.ac.kr |

| ITQ-2 | Delaminated | - | - | Higher than mesoporous | capes.gov.brkaist.ac.kr |

Data presented is illustrative of trends reported in the literature. Specific values can vary based on detailed synthesis conditions.

Differentiation of Brønsted vs. Lewis Acid Sites

FTIR spectroscopy of adsorbed probe molecules is a powerful technique for not only quantifying but also differentiating between Brønsted and Lewis acid sites. Brønsted acid sites are proton donors, while Lewis acid sites are electron pair acceptors.

When DTBP adsorbs on a Brønsted acid site, it becomes protonated, forming the 2,6-di-tert-butylpyridinium cation (DTBP-H+). This species gives rise to a characteristic infrared absorption band, typically around 1615-1617 cm⁻¹. capes.gov.brrsc.orgresearchgate.net The intensity of this band can be used to quantify the concentration of accessible Brønsted acid sites, provided the extinction coefficient is known. capes.gov.brkaist.ac.kr

Interestingly, DTBP is often reported to be insensitive to Lewis acid sites. capes.gov.brkaist.ac.krmdpi.com This is attributed to the steric hindrance from the two bulky tert-butyl groups, which prevents the nitrogen atom from coordinating effectively with Lewis acidic centers. mdpi.com This selectivity makes DTBP a particularly useful probe for specifically titrating accessible Brønsted acid sites without interference from Lewis acidity. capes.gov.brkaist.ac.krrsc.org For example, in studies on zeolites TNU-9 and BEA, Lewis acid sites were not detected with DTBP, allowing for the specific quantification of external Brønsted sites. capes.gov.brkaist.ac.kr

Table 2: Infrared Bands of Adsorbed Pyridine Derivatives on Zeolite Acid Sites

| Probe Molecule | Acid Site Type | Characteristic IR Band (cm⁻¹) | Reference |

| Pyridine | Brønsted (Pyridinium ion) | ~1545 | mdpi.comresearchgate.net |